molecular formula C9H11ClN2O3 B2739123 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride CAS No. 1266686-47-8

2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride

Cat. No.: B2739123
CAS No.: 1266686-47-8
M. Wt: 230.65
InChI Key: RAKYXSLCRGDCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride is a chemical compound with the molecular formula C9H10N2O3·HCl. It is known for its unique structure, which includes a benzodioxole moiety, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride typically involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with appropriate amines under specific conditions. One common method includes the use of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-(dimethylamino)pyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-(Methylenedioxy)phenylacetic acid
  • 1,3-Benzodioxole-5-carboxylic acid
  • 4-(2-Methoxyphenoxy)aniline

Uniqueness

2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride stands out due to its specific structural features, such as the benzodioxole moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7;/h1-3H,4-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKYXSLCRGDCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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